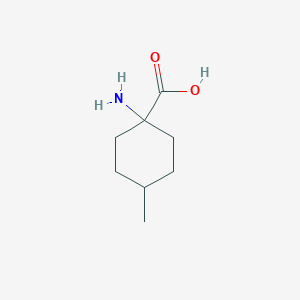
2,3-Dihydrobellendine
Übersicht
Beschreibung
2,3-Dihydrobellendine is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It belongs to the class of alkaloids and is characterized by its unique tricyclic structure, specifically (1S,9R)-4,12-dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobellendine typically involves the construction of its tricyclic core. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of palladium-catalyzed reactions, such as the Sonogashira coupling, can be employed to form the necessary carbon-carbon bonds . Additionally, the use of boron hydrides for the reduction of functional groups in precursor molecules has been reported .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient synthesis on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydrobellendine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions employed. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,3-Dihydrobellendine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects . For instance, it may interact with neuroreceptors, influencing neurotransmitter release and uptake, thereby exerting neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydrobellendine can be compared with other similar compounds, such as 2,3-dihydroindole derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:
2,3-Dihydroindole: Known for its neuroprotective and antioxidant properties.
2,3-Dihydrobenzofuran: Exhibits different pharmacological activities due to its distinct structure.
The uniqueness of this compound lies in its specific tricyclic structure and the resulting chemical and biological properties that distinguish it from other related compounds.
Eigenschaften
IUPAC Name |
(1S,9R)-4,12-dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-7-6-15-10-5-8-3-4-9(13(8)2)11(10)12(7)14/h7-9H,3-6H2,1-2H3/t7?,8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLURGLAIEFYCBG-ASODMVGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(C1=O)C3CCC(C2)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1COC2=C(C1=O)[C@@H]3CC[C@H](C2)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(4-Chlorophenyl)-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B3037998.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide](/img/structure/B3037999.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3038000.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(6-fluoro-2-pyridinyl)acetohydrazide](/img/structure/B3038002.png)
![4-chloro-N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]benzenesulfonamide](/img/structure/B3038003.png)
![[(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate](/img/structure/B3038004.png)
![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3038005.png)
